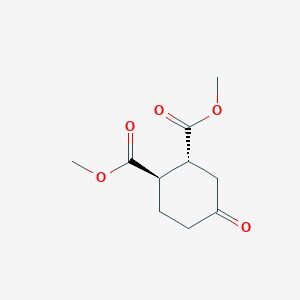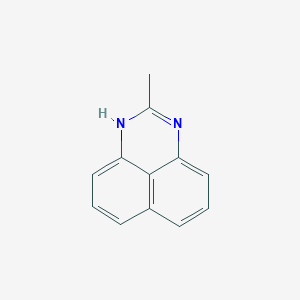
2-methyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-perimidine is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-perimidine is not fully understood. However, it has been suggested that this compound may exert its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. In addition, this compound may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the replication of certain viruses. In addition, this compound has been shown to have antibacterial and antifungal activities. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-1H-perimidine is its unique structure, which makes it a versatile building block for the synthesis of new compounds and materials. In addition, this compound has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the synthesis of this compound can be challenging, and the yield and purity of the product can vary depending on the reaction conditions and the choice of reagents.
Direcciones Futuras
There are several future directions for the study of 2-methyl-1H-perimidine. One area of interest is the development of new drugs based on the structure of this compound. Studies have shown that this compound exhibits potent antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections. In addition, the unique structure of this compound makes it a promising building block for the synthesis of new materials with novel properties. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as to optimize the synthesis method and improve the yield and purity of the product.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of this compound can be achieved through various methods, and its unique structure makes it a versatile building block for the synthesis of new compounds and materials. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as to optimize the synthesis method and improve the yield and purity of the product.
Métodos De Síntesis
The synthesis of 2-methyl-1H-perimidine can be achieved through various methods, including the reaction of 2-methylpyridine with formaldehyde and ammonium acetate, the reaction of 2-methylpyridine with ethyl formate and ammonium acetate, and the reaction of 2-methylpyridine with ethyl cyanoacetate and ammonium acetate. The yield and purity of the product depend on the reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
2-methyl-1H-perimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials. The unique structure of this compound makes it a promising candidate for the development of new drugs and materials.
Propiedades
Número CAS |
5157-10-8 |
|---|---|
Fórmula molecular |
C12H10N2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-methyl-1H-perimidine |
InChI |
InChI=1S/C12H10N2/c1-8-13-10-6-2-4-9-5-3-7-11(14-8)12(9)10/h2-7H,1H3,(H,13,14) |
Clave InChI |
HJXMORWPPSSVMF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canónico |
CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




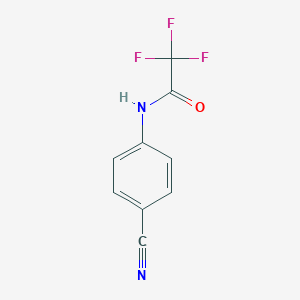
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
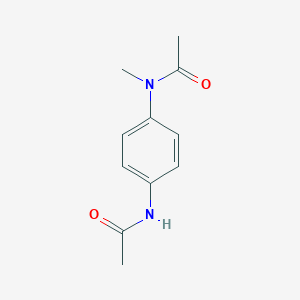
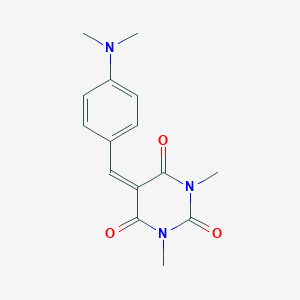
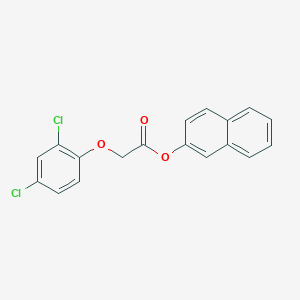
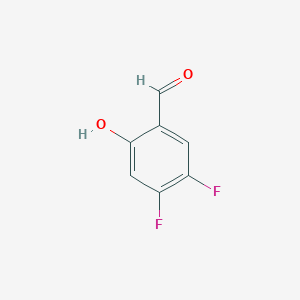

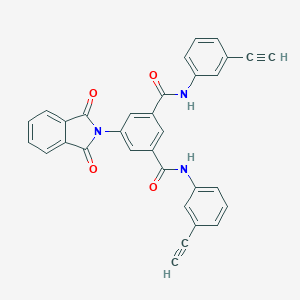

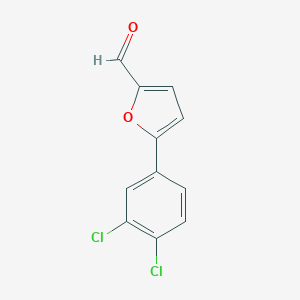
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
